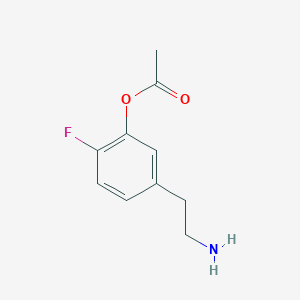
5-(2-Aminoethyl)-2-fluorophenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Aminoethyl)-2-fluorophenyl acetate is an organic compound that features a phenyl ring substituted with a fluorine atom and an aminoethyl group, along with an acetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)-2-fluorophenyl acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluorophenol.
Formation of 2-Fluorophenyl Acetate: The 2-fluorophenol is reacted with acetic anhydride in the presence of a base such as pyridine to form 2-fluorophenyl acetate.
Introduction of Aminoethyl Group: The 2-fluorophenyl acetate is then subjected to a nucleophilic substitution reaction with ethylenediamine to introduce the aminoethyl group, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Aminoethyl)-2-fluorophenyl acetate can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
5-(2-Aminoethyl)-2-fluorophenyl acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways due to the presence of the aminoethyl group.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Research: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mécanisme D'action
The mechanism of action of 5-(2-Aminoethyl)-2-fluorophenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites, while the fluorine atom can enhance binding affinity through electronic effects. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluorophenyl acetate: Lacks the aminoethyl group, making it less versatile in biological applications.
5-(2-Aminoethyl)phenyl acetate: Lacks the fluorine atom, which may reduce its binding affinity and specificity.
5-(2-Aminoethyl)-2-chlorophenyl acetate: Similar structure but with a chlorine atom instead of fluorine, which can alter its reactivity and binding properties.
Uniqueness
5-(2-Aminoethyl)-2-fluorophenyl acetate is unique due to the presence of both the aminoethyl group and the fluorine atom. This combination enhances its potential for specific interactions with biological targets and its utility in various chemical reactions.
Propriétés
Formule moléculaire |
C10H12FNO2 |
|---|---|
Poids moléculaire |
197.21 g/mol |
Nom IUPAC |
[5-(2-aminoethyl)-2-fluorophenyl] acetate |
InChI |
InChI=1S/C10H12FNO2/c1-7(13)14-10-6-8(4-5-12)2-3-9(10)11/h2-3,6H,4-5,12H2,1H3 |
Clé InChI |
YHOJDXLQGWICAK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C=CC(=C1)CCN)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















